6-(5-Chloro-2-methoxyphenyl)pyrimidin-4-amine
Description
Properties
IUPAC Name |
6-(5-chloro-2-methoxyphenyl)pyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClN3O/c1-16-10-3-2-7(12)4-8(10)9-5-11(13)15-6-14-9/h2-6H,1H3,(H2,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYRJFVDJUDHMFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C2=CC(=NC=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Stepwise Preparation from 4,6-Dichloropyrimidine
A robust and industrially viable method involves the use of 4,6-dichloropyrimidine as a starting material:
-
- 4,6-Dichloropyrimidine is reacted with ammonia or an amine source under atmospheric pressure.
- Reaction conditions: aqueous medium, temperature range 30–60 °C.
- The reaction proceeds until the residual 4,6-dichloropyrimidine is less than 0.1% by HPLC area.
- The product is 4-amino-6-chloropyrimidine, obtained after solid-liquid separation and drying.
- Yield: Approximately 89–91% with purity above 99% (HPLC analysis).
Substitution of the 6-chloro group with a methoxy group:
- 4-Amino-6-chloropyrimidine is reacted with methanol in the presence of sodium hydroxide.
- Reaction conditions: reflux temperature, stirring.
- After completion, the reaction mixture is acidified (pH ~6.5) with hydrochloric acid.
- Concentration and crystallization steps follow, yielding 4-amino-6-methoxypyrimidine.
- Yield: Around 92%, with high purity (99.4% by HPLC).
Attachment of the 5-chloro-2-methoxyphenyl group:
- Although specific literature on this exact step is limited, analogous pyrimidine derivatives are synthesized by condensation or cross-coupling reactions between the methoxypyrimidine intermediate and substituted phenyl halides or boronic acids.
- Typical conditions involve palladium-catalyzed Suzuki or Buchwald-Hartwig coupling under inert atmosphere and controlled temperature.
This stepwise approach ensures high yields, purity, and scalability for industrial production.
Alternative Condensation Method Using Guanidine
- Pyrimidine rings can be constructed via condensation of guanidine hydrochloride with appropriately substituted chalcones or malonic acid diesters.
- For example, unsymmetrical pyrimidines have been synthesized by cyclization of chalcones with guanidine hydrochloride in ethanol under reflux for 24–48 hours.
- Yields for such pyrimidines range from 46% to 69%.
- This method allows the introduction of various substituents on the pyrimidine ring, potentially including the 5-chloro-2-methoxyphenyl moiety.
- However, the direct application to this compound requires further optimization.
Reaction Conditions and Optimization
| Step | Reactants/Conditions | Temperature (°C) | Yield (%) | Purity (HPLC Area %) | Notes |
|---|---|---|---|---|---|
| Amination of 4,6-dichloropyrimidine | 4,6-Dichloropyrimidine + NH3 (aqueous) | 30–60 | 89–91 | >99 | Atmospheric pressure, stirring |
| Methoxylation at 6-position | 4-Amino-6-chloropyrimidine + CH3OH + NaOH | Reflux (~65) | ~92 | 99.4 | Followed by acidification and crystallization |
| Attachment of substituted phenyl | Coupling with 5-chloro-2-methoxyphenyl halide (Pd-catalyzed) | 80–110 | Variable | - | Requires inert atmosphere, catalyst |
Research Findings and Industrial Relevance
- The amination and methoxylation steps have been demonstrated with high efficiency and are suitable for industrial scale-up due to their simplicity and use of inexpensive reagents.
- The process is environmentally friendly, with low impurity profiles and high yields.
- The final coupling step, while less documented specifically for this compound, is a common method in medicinal chemistry for introducing aryl substituents on pyrimidine rings.
- Optimization of reaction times, temperatures, and catalyst loadings can further improve yields and reduce side products.
Chemical Reactions Analysis
Types of Reactions: 6-(5-Chloro-2-methoxyphenyl)pyrimidin-4-amine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.
Scientific Research Applications
Pyrimidine derivatives, including 6-(5-Chloro-2-methoxyphenyl)pyrimidin-4-amine, have shown a range of biological activities:
- Anticancer Properties : Studies have indicated that compounds containing pyrimidine structures can inhibit tumor cell proliferation. For instance, derivatives similar to this compound have been reported to exhibit significant antiproliferative effects against various cancer cell lines, demonstrating potential as lead compounds for anticancer drug development .
- Antibacterial Activity : The compound has also been evaluated for its antibacterial properties. Research has shown that certain pyrimidine derivatives can effectively combat bacterial infections, making them candidates for new antibiotic therapies .
Structure-Activity Relationship (SAR)
The effectiveness of this compound is influenced by its structural components. A detailed SAR analysis reveals:
| Substituent | Effect on Activity |
|---|---|
| 5-Chloro Group | Enhances potency against cancer cells |
| 2-Methoxy Group | Contributes to increased solubility and bioavailability |
| Position of Amine | Critical for binding affinity to biological targets |
This table summarizes how specific modifications to the compound's structure can enhance its biological activity.
Case Studies
Several case studies highlight the applications of this compound in scientific research:
- Antitumor Activity : In a study involving a mouse model of triple-negative breast cancer, the compound demonstrated significant inhibition of tumor growth, suggesting its potential as an effective antitumor agent. The study reported an IC50 in the nanomolar range, indicating high potency against cancer cell lines .
- Mechanism of Action : Research investigating the mechanism by which this compound exerts its effects revealed that it inhibits microtubule assembly, a critical process in cell division. This mechanism is similar to that of established chemotherapeutic agents like taxanes, but with reduced side effects due to improved solubility and bioavailability .
- Antibacterial Efficacy : In vitro studies have shown that derivatives of this compound exhibit significant antibacterial activity against resistant strains of bacteria, highlighting its potential role in combating antibiotic resistance .
Mechanism of Action
The mechanism by which 6-(5-Chloro-2-methoxyphenyl)pyrimidin-4-amine exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing biological processes. The exact mechanism can vary depending on the context in which the compound is used.
Comparison with Similar Compounds
Table 1: Structural Comparison of Pyrimidin-4-amine Derivatives
Key Observations :
- Electron-Withdrawing Effects : Chloro and trifluoromethyl groups enhance electrophilicity, whereas methoxy groups donate electrons via resonance .
- Conformational Flexibility : Dihedral angles between the pyrimidine ring and substituents (e.g., 12–86° in ) dictate molecular planarity and intermolecular interactions .
- Crystal Packing : Halogen bonds (Cl⋯N, ~3.09 Å in ) and hydrogen bonds (N–H⋯O) dominate packing modes, affecting solubility and stability .
Key Insights :
- Trifluoromethyl Enhances Potency : CF₃-containing derivatives () exhibit superior pesticidal activity compared to methoxy/chloro analogs, likely due to increased lipophilicity and target affinity .
- Methoxy vs. Ethoxy : Ethoxy groups () marginally improve membrane permeability over methoxy, as seen in antifungal assays .
Physicochemical Properties
Table 3: Comparative Physicochemical Data
Notes:
- Chloro vs. Methoxy : Chloro groups reduce aqueous solubility but improve thermal stability (e.g., higher m.p. in ) .
Biological Activity
6-(5-Chloro-2-methoxyphenyl)pyrimidin-4-amine is a synthetic organic compound that belongs to the class of pyrimidines. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in cancer treatment and other biological activities. This article reviews its biological activity, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound features a pyrimidine core substituted with a chloro and methoxy group on the phenyl ring. This configuration is believed to enhance its interaction with biological targets.
| Property | Details |
|---|---|
| Molecular Formula | CHClNO |
| Molecular Weight | 239.67 g/mol |
| Functional Groups | Chloro, Methoxy, Amino |
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies on pyrimidine derivatives have shown their ability to inhibit cancer cell proliferation by targeting specific enzymes involved in tumor growth. A notable study demonstrated that such compounds could effectively reduce tumor growth in xenograft models of pancreatic ductal adenocarcinoma (PDAC) and multiple myeloma (MM) without causing significant toxicity .
The mechanism of action for this compound involves its interaction with various molecular targets, including enzymes and receptors. It may act as an inhibitor or modulator of specific signaling pathways critical for cancer cell survival. For example, it has been suggested that similar pyrimidine compounds can inhibit NAPE-PLD, an enzyme implicated in lipid metabolism and cancer progression .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the efficacy of pyrimidine derivatives. A study highlighted that modifications at specific positions on the pyrimidine ring can significantly influence biological activity. For instance, altering substituents on the phenyl ring can enhance potency against certain cancer cell lines .
| Substituent Position | Effect on Activity |
|---|---|
| R1 (Chloro Group) | Increases lipophilicity and receptor binding |
| R2 (Methoxy Group) | Enhances solubility and selectivity |
| R3 (Amino Group) | Critical for enzyme inhibition |
Case Studies
- In Vivo Efficacy : A study evaluated the antitumor effects of a related pyrimidine compound in mouse models, demonstrating significant reduction in tumor size with minimal side effects, suggesting a favorable therapeutic index .
- Cell Line Studies : In vitro studies showed that this compound inhibited the growth of various cancer cell lines, including those resistant to conventional therapies. The compound's mechanism involved apoptosis induction through mitochondrial pathways .
- Toxicological Assessment : Toxicological evaluations indicated that this compound exhibits low hepatotoxicity, making it a promising candidate for further development in cancer therapy .
Q & A
Q. Basic
- 1H/13C NMR : Essential for confirming aromatic proton environments and substituent connectivity. Deuterated DMSO is often used to resolve aromatic signals.
- Mass Spectrometry (MS) : Validates molecular weight (e.g., observed [M+H]⁺ peaks matching theoretical values).
- X-ray Crystallography : Definitive for solid-state structure determination, as demonstrated in related pyrimidine derivatives (e.g., 4,6-dichloro-5-methoxypyrimidine, where Cl···N interactions stabilize crystal packing) .
Q. Advanced
- Stoichiometric Tuning : Use a 1:1.5 molar ratio of pyrimidine intermediate to aniline derivative to drive condensation reactions to completion .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in substitution steps, while chloroform minimizes side reactions during reflux .
- Purification : Gradient elution (e.g., 0–5% MeOH in CHCl₃) during column chromatography improves separation of regioisomers .
How do substituents influence crystallographic packing and intermolecular interactions?
Advanced
The chloro and methoxy groups dictate non-covalent interactions:
- Halogen Bonding : Chlorine atoms engage in Cl···N contacts (3.09–3.10 Å), forming 3D frameworks .
- Methoxy Effects : Methoxy groups participate in C–H···O hydrogen bonds, influencing layer stacking. Comparative analysis of unit cell parameters (e.g., a=7.5 Å, b=12.3 Å in P21/c systems) reveals packing efficiency .
How should researchers approach structure-activity relationship (SAR) studies for this compound?
Q. Advanced
Analog Synthesis : Systematically vary substituents (e.g., replace Cl with F or CF₃) to assess electronic effects .
Biological Assays : Pair synthetic analogs with enzyme inhibition assays (e.g., kinase profiling) to identify critical functional groups.
Computational Docking : Use molecular dynamics simulations to map binding interactions, prioritizing substituents with favorable van der Waals contacts .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
